3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the core structures (benzenesulfonyl, thiophene, and furan rings) followed by their coupling. Common synthetic routes include:
Formation of the Benzenesulfonyl Group: This can be achieved through sulfonation of benzene using sulfuric acid or chlorosulfonic acid.
Synthesis of Thiophene and Furan Rings: These heterocyclic compounds can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The final step involves coupling the benzenesulfonyl group with the thiophene and furan rings. This can be done using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide: Similar structure but with a different position of the thiophene ring.
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-3-yl]methyl}propanamide: Similar structure but with a different position of the furan ring.
Uniqueness
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is unique due to its specific arrangement of the benzenesulfonyl, thiophene, and furan rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(23-15)14-8-10-24-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBZKLICEYAYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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